molecular formula C7H12BrN3O2S B7949222 C7H12BrN3O2S

C7H12BrN3O2S

Cat. No.: B7949222
M. Wt: 282.16 g/mol
InChI Key: FLTBNMPSZQNQIX-UHFFFAOYSA-N
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Description

. This organic compound is characterized by the presence of a bromine atom, a sulfonamide group, and a pyrazole ring. It is typically a white solid, although it can sometimes appear yellow or light yellow .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves several steps. One common method includes the bromination of a pyrazole derivative followed by sulfonation. The reaction conditions typically involve the use of bromine or a brominating agent and a sulfonating agent under controlled temperatures and pH levels .

Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring is essential for the compound’s stability and reactivity .

Properties

IUPAC Name

tert-butyl 2-amino-5-bromo-2H-1,3,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O2S/c1-7(2,3)13-6(12)11-5(9)14-4(8)10-11/h5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTBNMPSZQNQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(SC(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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